1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one
Description
This compound features a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and a piperidine-methyl group at position 3. The piperidine moiety is further linked to a propan-1-one chain terminating in a phenyl group. The methoxy group may enhance solubility, while the phenyl-propanone moiety could influence binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
1-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-9-5-8-20(17-21)24-25-22(30-26-24)16-19-12-14-27(15-13-19)23(28)11-10-18-6-3-2-4-7-18/h2-9,17,19H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVXKVHFAFKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Formation of the Phenylpropanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 407.5 g/mol. Its structure features a piperidine ring, oxadiazole moiety, and methoxyphenyl groups, which contribute to its diverse chemical behavior and interactions.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities, including:
- Antibacterial Activity : Research has shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-HIV Properties : Some studies have highlighted the effectiveness of oxadiazole compounds in inhibiting HIV replication, making them candidates for antiviral drug development.
Fluorescent Recognition
The oxadiazole moiety is known for its ability to form complexes with metal ions. This property is utilized in fluorescence-based sensing applications:
- Metal-Ion Detection : The compound can be employed as a fluorescent probe for detecting metal ions in biological and environmental samples. The interaction between the oxadiazole group and metal ions enhances fluorescence intensity, allowing for sensitive detection.
Material Science
In material science, compounds containing oxadiazole units are explored for their electronic properties:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic characteristics of oxadiazoles make them suitable materials for OLED applications. Their incorporation into polymer matrices can lead to improved light-emitting efficiency.
Case Study 1: Antibacterial Activity
A study published in the European Journal of Medicinal Chemistry evaluated several oxadiazole derivatives against common bacterial pathogens. The results indicated that compounds similar to 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Fluorescent Sensing
Research detailed in Sensors and Actuators B: Chemical demonstrated the use of an oxadiazole-based fluorescent probe for detecting lead ions in aqueous solutions. The probe showed a significant increase in fluorescence upon binding with lead ions, indicating its potential utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share core motifs (1,2,4-oxadiazole, piperidine/piperazine, or propanone) but differ in substituents, leading to divergent physicochemical and biological properties:
*Estimated based on structural analogs.
Structural and Functional Analysis
- Substituent Effects: The 3-methoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen bonding compared to the 4-pyridinyl group in Compound , which may increase polarity and solubility . The isopropyl group in Compound increases lipophilicity, favoring blood-brain barrier penetration, whereas the target’s methoxyphenyl group balances hydrophilicity and aromatic interactions .
- Bioactivity Correlation: Structural similarity (e.g., shared oxadiazole-piperidine scaffold) correlates with a 30% probability of overlapping bioactivity, as per chemogenomic studies . However, transcriptomic responses vary significantly even among analogs due to differences in substituent-driven target engagement .
Methodological Considerations in Structural Comparison
Fingerprint vs. Graph-Based Methods :
- Bit-vector fingerprints (e.g., ECFP4) efficiently screen databases but may overlook stereochemical or topological nuances critical for bioactivity .
- Graph-theoretical comparisons (e.g., subgraph isomorphism detection) better capture 3D structural relationships but face computational limitations for large molecules .
- For the target compound, graph-based methods are preferable to assess interactions with chiral centers or conformational flexibility in the piperidine ring .
Limitations of Structural Predictions : While "similar structure → similar properties" is a foundational principle in organic chemistry , biological activity depends on dynamic factors (e.g., protein conformation, cellular context). For instance, the same compound can exhibit divergent gene expression profiles under varying experimental conditions .
Biological Activity
The compound 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one is a derivative of the oxadiazole and piperidine moieties, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a piperidine ring attached to a phenylpropanone moiety and an oxadiazole ring containing a methoxyphenyl group. This unique arrangement contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine moiety enhances this activity by improving binding affinity to bacterial targets.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, E. coli | |
| 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | Mycobacterium bovis |
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce pain in animal models . The mechanism often involves modulation of the cyclooxygenase (COX) pathway.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been highlighted in various studies. For instance, compounds with piperidine substitutions have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism includes induction of apoptosis through activation of caspases.
Neuroprotective Effects
Recent research has indicated that certain oxadiazole derivatives exhibit neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with neurodegeneration .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) evaluated a series of 1,2,4-oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states .
- Cytotoxicity Assays : In vitro studies on the anticancer activity of oxadiazole derivatives indicated that compounds with piperidine groups exhibited IC50 values in the micromolar range against various cancer cell lines .
Q & A
Basic: What are the optimal synthetic conditions for achieving high-purity 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one?
Methodological Answer:
Synthesis requires multi-step optimization:
- Step 1: Condensation of 3-methoxyphenyl precursors with hydroxylamine to form the 1,2,4-oxadiazole ring under reflux in ethanol or DMSO .
- Step 2: Piperidine functionalization via nucleophilic substitution, using dimethyl sulfoxide (DMSO) as a solvent and controlled pH (6.5–7.5) to minimize side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Critical Parameters: Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yield (reported 60–75%) .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm, oxadiazole C=O at δ 165 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (mobile phase: acetonitrile/water) detect impurities (<0.5%) .
- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion [M+H]⁺ (e.g., m/z 446.18 calculated for C₂₄H₂₄N₃O₃) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer:
- Assay Validation: Replicate studies under standardized conditions (e.g., ATP concentration, pH 7.4 for kinase assays) to rule out experimental variability .
- Structural Analog Comparison: Test derivatives (e.g., replacing 3-methoxyphenyl with 2-chlorophenyl) to identify pharmacophore specificity .
- Off-Target Screening: Use proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify unintended targets .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting oxadiazole-piperidine hybrids?
Methodological Answer:
- Core Modifications: Replace the oxadiazole with 1,3,4-thiadiazole to assess ring electronegativity effects on target binding .
- Substituent Scanning: Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-methoxyphenyl position to evaluate steric/electronic impacts on potency .
- Pharmacokinetic Profiling: Measure logP (octanol/water partition) to correlate lipophilicity with cellular permeability .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use Schrödinger’s MetaSite to identify labile sites (e.g., oxadiazole ring oxidation) .
- CYP450 Docking: Simulate interactions with CYP3A4/2D6 isoforms to predict clearance rates .
- QSAR Models: Train models on analogs (e.g., replacing piperidine with morpholine) to optimize half-life .
Advanced: What are the challenges in translating in vitro potency (e.g., IC₅₀ < 1 µM) to in vivo efficacy?
Methodological Answer:
- Bioavailability Optimization: Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility (>50 µg/mL) .
- Toxicology Screening: Conduct Ames tests and hERG channel binding assays to prioritize candidates with low off-target toxicity .
- Pharmacodynamic Markers: Use murine inflammation models (e.g., LPS-induced TNF-α) to validate target engagement .
Advanced: How can researchers mitigate safety risks during handling and storage?
Methodological Answer:
- Storage Conditions: Store at –20°C under argon to prevent oxidation of the oxadiazole ring .
- Exposure Controls: Use fume hoods (NIOSH-approved) during synthesis; LC-MS monitoring detects airborne particulates .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2 hr) to assess degradation (HPLC monitoring) .
- Plasma Stability Assays: Measure parent compound depletion in human plasma (37°C, 24 hr) to predict intravenous half-life .
- Forced Degradation Studies: Expose to UV light (ICH Q1B guidelines) to identify photolytic degradation products .
Advanced: How can crystallographic data inform polymorph screening for formulation development?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve π-stacking interactions between phenyl rings to predict solubility .
- Polymorph Screening: Use solvent-drop grinding (e.g., methanol/acetone) to isolate stable crystalline forms .
- DSC/TGA Analysis: Characterize melting points and thermal decomposition profiles for excipient compatibility .
Advanced: What experimental designs address discrepancies between computational binding predictions and empirical IC₅₀ values?
Methodological Answer:
- Ensemble Docking: Simulate flexible receptor conformations (e.g., using Rosetta) to account for induced-fit effects .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to validate docking scores .
- Mutagenesis Studies: Replace key residues (e.g., catalytic lysine) to confirm binding site specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
